L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine

Description

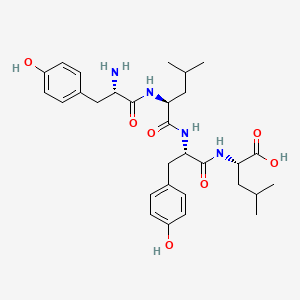

L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine is a tetrapeptide composed of alternating tyrosine (Tyr) and leucine (Leu) residues. Its molecular formula is C₃₀H₃₈N₄O₇, and its molecular weight is approximately 606.64 g/mol (calculated based on peptide bond formation and residue masses). This structural arrangement may influence its solubility, stability, and biological interactions, such as membrane permeability or receptor binding .

Properties

CAS No. |

915224-08-7 |

|---|---|

Molecular Formula |

C30H42N4O7 |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C30H42N4O7/c1-17(2)13-24(32-27(37)23(31)15-19-5-9-21(35)10-6-19)28(38)33-25(16-20-7-11-22(36)12-8-20)29(39)34-26(30(40)41)14-18(3)4/h5-12,17-18,23-26,35-36H,13-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)(H,40,41)/t23-,24-,25-,26-/m0/s1 |

InChI Key |

LRWDKCGKSVKIGH-CQJMVLFOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |

Origin of Product |

United States |

Preparation Methods

General SPPS Approach for L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine

Solid-phase peptide synthesis represents the most widely employed approach for the preparation of peptides due to its efficiency, versatility, and ability to generate peptides with high purity. For the synthesis of this compound, the Fluorenylmethyloxycarbonyl (Fmoc) chemistry is preferred over the tert-Butyloxycarbonyl (Boc) chemistry due to milder deprotection conditions and compatibility with acid-sensitive side-chain protecting groups.

The general SPPS workflow for this compound involves:

- Selection and preparation of an appropriate solid support

- Attachment of the C-terminal L-leucine residue to the resin

- Sequential deprotection and coupling cycles

- Final cleavage from the resin and side-chain deprotection

- Purification of the crude peptide

Resin Selection and Loading

The choice of resin is critical for successful synthesis. For C-terminal carboxylic acid functionality, 2-chlorotrityl chloride (2-CTC) resin is recommended due to its steric hindrance, which minimizes racemization during the first amino acid attachment.

Protocol for Loading 2-CTC Resin:

- Weigh appropriate amount of 2-CTC resin (typically 300 mg for 0.1 mmol scale synthesis)

- Transfer to a polypropylene reaction vessel and swell in dichloromethane (DCM) for 30 minutes

- Prepare a solution of Fmoc-L-leucine-OH (3 equivalents) in DCM with N,N-diisopropylethylamine (DIPEA, 6 equivalents)

- Add the amino acid solution to the resin and agitate for 2 hours at room temperature

- Cap unreacted sites with a mixture of DCM/methanol/DIPEA (17:2:1, v/v/v) for 1 hour

- Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF)

Loading efficiency can be determined by measuring the UV absorbance of the dibenzofulvene-piperidine adduct released during a small-scale Fmoc deprotection test.

Coupling and Deprotection Cycles

For the synthesis of this compound, the following protected amino acid derivatives are recommended:

- Fmoc-L-tyrosine(tBu)-OH (for tyrosine residues)

- Fmoc-L-leucine-OH (for leucine residues)

The coupling protocol involves:

- Fmoc deprotection using 20% piperidine in DMF (2 × 5 minutes)

- Washing with DMF (5 × 1 minute)

- Coupling reaction with Fmoc-protected amino acid (4 equivalents), HBTU or HATU (4 equivalents), and DIPEA (8 equivalents) in DMF for 45-60 minutes

- Washing with DMF (5 × 1 minute)

- Repeat steps 1-4 for each amino acid in the sequence

Final Cleavage and Deprotection

After completing the synthesis, the peptide must be cleaved from the resin with simultaneous removal of side-chain protecting groups:

- Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v)

- Treat the peptide-resin with the cleavage mixture for 2-3 hours at room temperature

- Filter and wash the resin with additional TFA

- Precipitate the peptide by adding cold diethyl ether

- Centrifuge, decant the ether, and repeat washing

- Dry the crude peptide under vacuum

For peptides containing tyrosine residues, the addition of scavengers is crucial to prevent side reactions during the cleavage process. The tert-butyl protecting groups on tyrosine can generate reactive cationic species that can lead to alkylation of unprotected tyrosine residues.

Rapid Flow-Based SPPS

Recent advancements have enabled faster peptide synthesis through flow-based systems. For this compound, rapid flow-based SPPS can significantly reduce synthesis time:

- Utilize elevated temperatures (60°C) to accelerate reaction kinetics

- Employ continuous flow systems for reagent delivery and monitoring

- Optimize coupling times (as short as 30 seconds) and Fmoc deprotection times (2 minutes)

- Use high concentrations of activated amino acids (0.3 M)

Studies have shown that amide bond formation can be complete in less than 10 seconds at 60°C, and Fmoc removal in less than 20 seconds, allowing for cycle times of less than 5 minutes per residue without compromising peptide quality.

Solution-Phase Peptide Synthesis Methods

Fragment Condensation Approach

Solution-phase synthesis offers an alternative approach for preparing this compound, particularly when larger quantities are required. The fragment condensation strategy involves:

- Synthesis of protected dipeptide fragments

- Condensation of these fragments to form the tetrapeptide

- Final deprotection

Protocol for Fragment Condensation:

Prepare N-protected Tyr-Leu dipeptide:

- Couple Boc-L-tyrosine(tBu)-OH with L-leucine methyl ester using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in DMF

- Purify by extraction and crystallization

Prepare C-protected Tyr-Leu dipeptide:

- Couple Fmoc-L-tyrosine(tBu)-OH with L-leucine methyl ester

- Perform Fmoc deprotection using 20% piperidine in DMF

Connect the fragments:

Stepwise Solution-Phase Synthesis

Alternatively, this compound can be prepared through a stepwise approach:

- Prepare L-tyrosine methyl ester hydrochloride by treating L-tyrosine with thionyl chloride in methanol under reflux conditions

- Couple with Boc-L-leucine using DCC in DMF/acetonitrile, forming Boc-Leu-Tyr-OMe

- Remove the Boc group using TFA in DCM

- Couple the resulting H-Leu-Tyr-OMe with Boc-L-tyrosine(tBu)-OH

- Repeat deprotection and coupling with Boc-L-leucine-OH

- Perform final deprotection of all protecting groups

Mitsunobu Reaction for Tyrosine Protection

The hydroxyl group of tyrosine requires protection during peptide synthesis. The Mitsunobu reaction offers an effective approach for this purpose:

- Dissolve N-(9-Fluorenylmethoxycarbonyl)-tyrosine methyl ester and triphenylphosphine in DCM

- Add diisopropylazodicarboxylate (DIAD) dropwise at 0°C

- Allow the reaction to proceed overnight

- Wash with DMF, methanol, and DCM

This protection strategy prevents side reactions at the phenolic hydroxyl group during subsequent coupling steps.

Comparison of Synthetic Approaches

Table 1 provides a comprehensive comparison of different synthetic approaches for the preparation of this compound:

| Synthetic Approach | Average Yield (%) | Purity (%) | Time Requirement | Advantages | Limitations |

|---|---|---|---|---|---|

| Standard SPPS (Fmoc) | 70-85 | >95 | 1-2 days | Simple procedure, high purity | Equipment requirement, smaller scale |

| Rapid Flow-Based SPPS | 65-80 | >95 | 2-3 hours | Extremely fast, automated | Specialized equipment needed |

| Fragment Condensation | 60-75 | 90-95 | 3-4 days | Scalable, fewer chromatographic purifications | Complex isolation steps, lower yield |

| Stepwise Solution-Phase | 50-65 | 85-90 | 5-7 days | Scalable, economical | Labor-intensive, multiple purifications |

Specific Considerations for Tyrosine and Leucine Residues

Protecting Group Strategies for Tyrosine

The phenolic hydroxyl group of tyrosine requires protection during peptide synthesis to prevent side reactions. Common protecting groups include:

- tert-Butyl (tBu): Removed under acidic conditions (TFA)

- 2,6-Dichlorobenzyl (Dcb): Higher stability in acidic conditions

- Benzyl (Bzl): Removed by hydrogenolysis or HF treatment

For this compound synthesis using Fmoc chemistry, tert-butyl protection is recommended for tyrosine, as it can be cleaved simultaneously with resin detachment during the final TFA treatment.

Leucine Coupling Efficiency

Leucine residues generally couple efficiently due to minimal steric hindrance. However, when incorporating multiple leucine residues, monitoring coupling completion is recommended to ensure high-quality peptide synthesis. Double coupling (performing the coupling reaction twice) may be employed for the second leucine to prevent deletion sequences.

Racemization Concerns

Racemization can occur during peptide synthesis, particularly at the activation step. For this compound, the risk is relatively low as neither tyrosine nor leucine is highly prone to racemization. However, careful control of reaction conditions is still advisable:

- Use carbodiimide coupling with HOBt or HOAt additives

- Maintain reaction temperature below 25°C during coupling

- Avoid strong base conditions during fragment condensation

Purification and Characterization Methods

Reverse-Phase HPLC Purification

For the purification of this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) using C18 columns is the method of choice:

- Dissolve crude peptide in 5% aqueous acetic acid or water/acetonitrile mixture

- Filter through a 0.45 μm membrane

- Inject onto a preparative C18 column

- Elute with a gradient of acetonitrile (typically 20-40%) in water containing 0.1% TFA

- Monitor at 220-230 nm wavelength

- Collect fractions containing the desired peptide

- Analyze fractions by analytical HPLC

- Pool pure fractions and lyophilize

Typical conditions for RP-HPLC purification include:

- Column: C18 preparative column (50 × 250 mm)

- Flow rate: 10-20 mL/min

- Gradient: 20-40% acetonitrile in 0.1% TFA/water over 30 minutes

Characterization Methods

Comprehensive characterization of purified this compound should include:

- Analytical HPLC for purity assessment

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation

- Amino acid analysis for composition verification

- NMR spectroscopy (1H and 13C) for structural confirmation

- Chiral HPLC to assess stereochemical purity

Mass spectrometry expected values:

- Calculated [M+H]+ for C36H52N6O9: 713.3825

- Calculated [M+Na]+ for C36H52N6O9Na: 735.3644

Process Optimization and Scale-Up Considerations

Optimization Parameters

For efficient large-scale production of this compound, several parameters require optimization:

- Resin loading capacity (optimal range: 0.3-0.7 mmol/g)

- Coupling reagent selection (HBTU vs. HATU vs. PyBOP)

- Reaction times and temperatures

- Protecting group strategy

- Cleavage conditions

Scale-Up Strategy

When scaling up the synthesis from milligram to gram scale, the following considerations are important:

- Increase resin amount proportionally while maintaining similar reagent ratios

- Use mechanical shakers rather than magnetic stirring for larger resin volumes

- Extend washing steps to ensure complete removal of excess reagents

- Consider continuous flow systems for more efficient reagent delivery

- Implement in-process controls to monitor synthesis quality

Cost Analysis

Table 2 provides a comparative cost analysis for the synthesis of this compound at different scales:

| Scale | SPPS Method (USD) | Solution-Phase Method (USD) | Major Cost Contributors |

|---|---|---|---|

| 100 mg | 150-200 | 180-230 | Protected amino acids, coupling reagents |

| 1 g | 700-900 | 550-750 | Protected amino acids, purification |

| 10 g | 5,000-7,000 | 3,500-5,000 | Purification, labor |

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups of tyrosine residues can be oxidized to form quinones.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products

Oxidation: Formation of dityrosine or quinone derivatives.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine has diverse applications in scientific research:

Chemistry: Used as a model compound to study peptide bond formation and stability.

Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.

Medicine: Explored for its potential as a therapeutic agent in diseases involving peptide dysfunction.

Industry: Utilized in the development of peptide-based materials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-leucyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis : Tyrosine-containing peptides are typically synthesized via solid-phase methods, but aggregation during synthesis remains a challenge .

- Stability : The tetrapeptide’s hydrophobic core may limit its stability in physiological conditions, necessitating formulation with solubilizing agents .

- Toxicity: Limited toxicological data exist for this compound, a common issue with novel peptides .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in peptide toxicity studies?

- Methodological Answer :

- Probit analysis : Calculate LD₅₀ values from mortality data.

- Hill slopes : Fit dose-response curves (GraphPad Prism) to assess cooperativity.

- Benchmark dose (BMD) modeling : Estimate lower confidence limits for toxicity thresholds.

Include 95% confidence intervals and power analysis for sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.